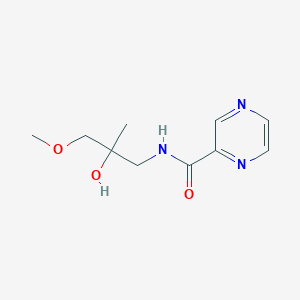

N-(2-hydroxy-3-methoxy-2-methylpropyl)pyrazine-2-carboxamide

描述

N-(2-hydroxy-3-methoxy-2-methylpropyl)pyrazine-2-carboxamide is a pyrazine-2-carboxamide derivative characterized by a 2-hydroxy-3-methoxy-2-methylpropyl substituent on the amide nitrogen. Pyrazine-2-carboxamides are widely studied for their biological activities, including antimicrobial, antimycobacterial, and enzyme inhibitory properties, driven by the pyrazine core's ability to engage in π-π stacking and hydrogen bonding with biological targets .

属性

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-10(15,7-16-2)6-13-9(14)8-5-11-3-4-12-8/h3-5,15H,6-7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCAJYZQNKQRZIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=NC=CN=C1)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with appropriate alcohols and amines under specific conditions. One common method includes the esterification of pyrazine-2-carboxylic acid followed by amidation with the desired amine. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

化学反应分析

Types of Reactions

N-(2-hydroxy-3-methoxy-2-methylpropyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-(2-oxo-3-methoxy-2-methylpropyl)pyrazine-2-carboxamide.

Reduction: Formation of N-(2-hydroxy-3-methoxy-2-methylpropyl)dihydropyrazine-2-carboxamide.

Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antiviral and anticancer properties through molecular docking studies.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

作用机制

The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of the hantavirus envelope glycoprotein Gn, suggesting its antiviral activity. The compound binds to the glycoprotein, interfering with its function and preventing the virus from entering host cells .

相似化合物的比较

Key Examples :

6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide ():

- Exhibits 65% inhibition of Mycobacterium tuberculosis H37Rv at 6.25 µg/mL.

- Chlorine substituents enhance lipophilicity (logP), improving membrane permeability and antimycobacterial efficacy .

N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide ():

- Demonstrates high activity against M. tuberculosis (MIC = 3.13–6.25 µg/mL).

- The iodine atom and methyl group contribute to steric bulk and moderate logP, facilitating target engagement .

N-(2-nitrophenyl)pyrazine-2-carboxamide (): Inhibits M. tuberculosis H37Rv at ≥32 µg/mL.

3-Amino-N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide (): Antimicrobial activity linked to the dimethoxybenzyl group, which enhances solubility but may reduce BBB penetration due to high polarity .

Comparison with Target Compound :

The 2-hydroxy-3-methoxy-2-methylpropyl group in the target compound introduces both hydrophilic (hydroxyl, methoxy) and hydrophobic (methyl) elements. This may:

Physicochemical and Pharmacokinetic Properties

ADME Parameters (Table 1) :

Key Observations :

- The target compound’s hydroxyl and methoxy groups likely reduce logP compared to halogenated analogs, favoring solubility but limiting BBB penetration.

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs) : Halogens (Cl, I) and nitro groups enhance antimycobacterial activity by increasing lipophilicity and target binding .

- Electron-Donating Groups (EDGs) : Methoxy and hydroxyl groups improve solubility but may reduce potency against hydrophobic targets (e.g., M. tuberculosis enzymes) .

- Hybrid Substituents : The target compound’s mixed substituents (EDG + alkyl) could balance solubility and activity, though empirical validation is needed.

生物活性

N-(2-hydroxy-3-methoxy-2-methylpropyl)pyrazine-2-carboxamide, also known as 2-methoxy-3-(2-methylpropyl)pyrazine, is a compound that belongs to the class of methoxypyrazines. This article delves into its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Chemical Formula : C9H14N2O

- Molecular Weight : 166.2203 g/mol

- IUPAC Name : 2-methoxy-3-(2-methylpropyl)pyrazine

- CAS Registry Number : 24683-00-9

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an anti-tubercular agent and its sensory properties in food applications.

Anti-Tubercular Activity

Recent studies have highlighted the synthesis of various pyrazine derivatives aimed at enhancing anti-tubercular activity against Mycobacterium tuberculosis. While this compound itself has not been extensively studied, its structural relatives have shown promising results. For instance, compounds with similar pyrazine structures have demonstrated inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against M. tuberculosis .

The mechanisms through which pyrazines exert their biological effects are not fully elucidated; however, several hypotheses exist:

- Inhibition of Bacterial Growth : Pyrazines may interfere with bacterial metabolic pathways.

- Cellular Uptake and Toxicity : Studies on related compounds indicate low cytotoxicity towards human cells (e.g., HEK-293 cells), suggesting a favorable safety profile .

Case Study 1: Structure-Activity Relationship (SAR)

A study investigating various substituted pyrazines found that modifications to the side chains significantly impacted their anti-tubercular efficacy. For example, derivatives with specific functional groups exhibited enhanced binding affinity to bacterial enzymes . This suggests that structural modifications can optimize the biological activity of similar compounds.

Case Study 2: Food Applications

This compound has been detected in various food sources such as bell peppers and grapes, contributing to their flavor profiles. Its sensory properties make it a candidate for use as a flavoring agent in the food industry .

Comparative Analysis of Related Compounds

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing pyrazine-2-carboxamide derivatives, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling pyrazine-2-carboxylic acid with amine-containing precursors using carbodiimide-based reagents (e.g., 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate) in aprotic solvents like dimethylformamide (DMF). For example, nitration of 3-hydroxypyrazine-2-carboxamide requires precise stoichiometric ratios of potassium nitrate and sulfuric acid, with temperature control to minimize side reactions . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting solvent polarity during purification (e.g., silica gel chromatography with CHCl₃/ethanol elution) .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic techniques?

- Methodology :

- Spectroscopy : Use - and -NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm). Mass spectrometry (ES/MS) verifies molecular weight and fragmentation patterns .

- Crystallography : Single-crystal X-ray diffraction (XRD) reveals bond lengths, angles, and intermolecular interactions. For example, intramolecular N–H⋯N hydrogen bonds stabilize planar conformations, while C–H⋯O interactions contribute to supramolecular frameworks. Data collection at 223 K with MoKα radiation (λ = 0.71073 Å) and refinement via SHELXL2018/3 ensures high-resolution structural models .

Q. What protocols are used to evaluate the biological activity of pyrazine-2-carboxamide derivatives?

- Methodology :

- Antimicrobial Testing : Determine minimum inhibitory concentrations (MIC) against bacterial/fungal strains using broth microdilution assays. For instance, compounds with a selectivity index (SI = CC₅₀/MIC) >10 advance to in vivo testing .

- Corrosion Inhibition : Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization assess inhibitor efficiency in acidic media. Pyrazine derivatives like N-(quinolin-8-yl)pyrazine-2-carboxamide achieve >94% inhibition at 100 ppm in DMSO-based formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。